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2,6-difluoro-3-methoxypyridine

Cat. No.: B6251057
CAS No.: 1214331-52-8
M. Wt: 145.1
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Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Pyridine (C5H5N), a six-membered heteroaromatic ring, is a fundamental structural motif in a vast array of chemical compounds. researchgate.netnumberanalytics.com As an isostere of benzene, it serves as a crucial precursor and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org The nitrogen atom within the pyridine ring imparts unique physicochemical properties, including weak basicity and the ability to participate in hydrogen bonding, which are highly advantageous in medicinal chemistry. nih.govnih.gov This has led to the incorporation of the pyridine scaffold into over 7,000 existing drug molecules. nih.gov

The versatility of the pyridine ring allows for extensive functionalization, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile. researchgate.netnih.gov Its presence is noted in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. researchgate.netnih.gov In modern drug discovery, pyridine-based structures are frequently employed due to their proven therapeutic applications against a wide range of diseases. rsc.org The electron-withdrawing nature of the ring nitrogen makes pyridine susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, which is a key strategy in the synthesis of complex derivatives. nih.gov

Importance of Fluorine Substitution in Organic Chemistry and Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with an estimated 20-30% of all pharmaceuticals containing at least one fluorine atom. numberanalytics.com The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine (C-F) bond, allow it to exert profound effects on the biological and physical properties of a compound. numberanalytics.comnumberanalytics.com

Key benefits of fluorine substitution include:

Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug. numberanalytics.comacs.org

Improved Bioavailability: Fluorine can increase a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. numberanalytics.comtandfonline.com

Increased Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other polar interactions. numberanalytics.comacs.org

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of nearby functional groups, which can improve oral absorption and bioavailability. acs.orgtandfonline.com

These attributes make fluorine a powerful tool for medicinal chemists to optimize the efficacy, safety, and pharmacokinetic properties of drug candidates. numberanalytics.comnih.gov

Table 1: Impact of Fluorine Substitution on Molecular Properties
PropertyEffect of Fluorine SubstitutionReference
Metabolic StabilityIncreased due to the strength of the C-F bond, blocking oxidative metabolism. numberanalytics.comacs.org
BioavailabilityOften improved by increasing lipophilicity and membrane permeability. numberanalytics.comtandfonline.com
Binding AffinityCan be enhanced through favorable polar interactions with biological targets. numberanalytics.comacs.org
pKaThe basicity of nearby amines is reduced, potentially improving absorption. acs.orgtandfonline.com

Specific Research Relevance of 2,6-Difluoro-3-methoxypyridine as a Key Scaffold and Intermediate

The compound this compound stands as a significant building block in the synthesis of more complex, biologically active molecules. Its structure combines the advantageous features of a pyridine ring with the strategic placement of two fluorine atoms and a methoxy (B1213986) group. The two fluorine atoms at the 2 and 6 positions activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netlookchem.com This reactivity allows for the selective introduction of various functional groups at these positions, making it a versatile intermediate for creating libraries of substituted pyridines. researchgate.net

The presence of the methoxy group at the 3-position further influences the electronic properties of the ring and provides an additional site for potential modification. Research has demonstrated the utility of 3-substituted-2,6-difluoropyridines in the synthesis of 2,3,6-trisubstituted pyridines, which are scaffolds found in many drug candidates and biologically interesting compounds. researchgate.netlookchem.com For instance, derivatives of 2,6-difluoropyridine (B73466) have been utilized in the development of potential PET imaging agents for cancer diagnostics. nih.gov The controlled, sequential substitution of the fluorine atoms allows for the construction of unsymmetrical, highly functionalized pyridine derivatives that would be challenging to synthesize through other methods. researchgate.net

Historical Context and Evolution of Research on Fluorinated Pyridines

The field of fluorinated pyridine chemistry has evolved significantly since the mid-20th century. Early methods for synthesizing fluorinated pyridines, such as perfluoropyridine, were often harsh, involving high temperatures and yielding complex mixtures of products. nih.gov For example, the initial synthesis of perfluoropyridine in the early 1960s involved the defluorination of perfluoropiperidine over hot metal, resulting in low yields. nih.gov

A major advancement came with the development of halex (halogen exchange) reactions, where polychloropyridines could be converted to their fluorinated analogs using fluoride (B91410) salts like potassium fluoride (KF) or cesium fluoride (CsF). nih.govchemicalbook.com The development of N-fluoro-pyridinium salts in the 1980s provided a new class of electrophilic fluorinating agents that were more stable and easier to handle than elemental fluorine, greatly expanding the toolkit for synthesizing selectively fluorinated pyridines. nih.govbeilstein-journals.org

More recent research has focused on developing milder and more selective methods for synthesizing fluorinated pyridines. This includes facile one-pot syntheses and the use of modern catalytic systems. researchgate.netacs.org The growing importance of fluorinated pyridines in pharmaceuticals and agrochemicals continues to drive innovation in their synthesis and application. researchgate.netacs.org The ability to precisely install fluorine atoms onto a pyridine ring remains a critical area of research, enabling the creation of novel molecules with enhanced properties. researchgate.net

Table 2: Timeline of Key Developments in Fluorinated Pyridine Chemistry
EraKey DevelopmentSignificanceReference
Early 1960sFirst reported synthesis of perfluoropyridine.Initial access to fully fluorinated pyridine, albeit with low yields. nih.gov
1960s-1970sDevelopment of halex reactions for fluorination.Enabled the synthesis of polyfluoropyridines from polychlorinated precursors. nih.govchemicalbook.com
1980sIntroduction of N-fluoro-pyridinium salts.Provided stable and selective electrophilic fluorinating agents. nih.govbeilstein-journals.org
2000s-PresentEmergence of milder, more selective synthetic methods.Facilitated the efficient and controlled synthesis of complex fluorinated pyridines. researchgate.netacs.org

Properties

CAS No.

1214331-52-8

Molecular Formula

C6H5F2NO

Molecular Weight

145.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,6 Difluoro 3 Methoxypyridine and Its Advanced Precursors

De Novo Synthesis Approaches to the Pyridine (B92270) Ring System

De novo synthesis provides a direct route to highly substituted pyridines by assembling the ring from simpler, non-cyclic starting materials. This approach is particularly advantageous when the desired substitution pattern is difficult to achieve through functionalization of a parent pyridine.

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), represent a powerful tool for the construction of six-membered rings like pyridine. In the context of fluoropyridine synthesis, these reactions typically involve the reaction of a diene with a dienophile, where one or both components contain fluorine atoms or functionalities that can be readily converted to fluorine. While specific examples leading directly to 2,6-difluoro-3-methoxypyridine are not extensively documented, the general principle involves the use of fluorinated building blocks in the cycloaddition step. For instance, a fluorinated 1,3-diene could react with a dienophile containing a methoxy (B1213986) group and a nitrogen source to construct the desired pyridine ring. The regioselectivity of the cycloaddition is a critical factor and is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyridines in a single step from three or more starting materials. The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to generate pyridine rings. For the synthesis of this compound, a hypothetical MCR could involve the condensation of a fluorinated β-ketoester, an aldehyde, and an ammonia source. The challenge lies in the design and availability of suitably fluorinated starting materials that would lead to the specific 2,6-difluoro substitution pattern. While the direct synthesis of the target molecule via an MCR is not explicitly described in the literature, the versatility of MCRs makes them a promising area for future research in the synthesis of highly substituted fluoropyridines.

Functionalization of Pre-existing Pyridine Scaffolds

The modification of a pre-existing pyridine ring is a more common and often more practical approach to the synthesis of this compound. This strategy typically involves starting with a commercially available or readily accessible pyridine derivative and introducing the desired substituents through a series of chemical reactions.

A key precursor for this approach is 2,6-difluoropyridine (B73466), which can be synthesized from 2,6-dichloropyridine through a halogen exchange reaction using a fluoride (B91410) source like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.

In the context of synthesizing precursors to this compound, DoM can be envisioned in two ways. One approach involves the lithiation of 2,6-difluoropyridine. The fluorine atoms themselves can act as weak directing groups, and the nitrogen atom in the pyridine ring also influences the site of deprotonation. Studies have shown that the treatment of 2,6-difluoropyridine with a strong lithium amide base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in tetrahydrofuran (THF) leads to regioselective lithiation at the 3-position. This lithiated intermediate can then be "quenched" by reacting it with an appropriate electrophile to introduce a substituent at the 3-position. To introduce a methoxy group, one could hypothetically quench the lithiated species with an electrophilic oxygen source, followed by methylation. For example, reaction with an electrophile like N,N-dimethylformamide (DMF) would introduce a formyl group, which could then be converted to a hydroxyl group and subsequently methylated.

Alternatively, one could start with 3-methoxypyridine. The methoxy group is a well-established directing group for ortho-lithiation. Treatment of 3-methoxypyridine with a strong base would be expected to direct lithiation to the 2- and/or 4-positions. Subsequent reaction with an electrophilic fluorinating agent could then introduce the fluorine atoms. However, achieving difluorination specifically at the 2- and 6-positions would require careful control of the reaction conditions and potentially the use of protecting groups to block other reactive sites.

Starting MaterialBaseElectrophileProduct
2,6-DifluoropyridineLDADMF2,6-Difluoro-3-pyridinecarboxaldehyde
3-Methoxypyridinen-BuLiF-TEDA-BF42-Fluoro-3-methoxypyridine
2,6-DifluoropyridineLDAI22,6-Difluoro-3-iodopyridine

The choice of the lithium amide base and the presence of additives can significantly influence the regioselectivity and efficiency of DoM reactions.

Lithium Amide Bases:

Lithium diisopropylamide (LDA): LDA is a strong, non-nucleophilic base that is commonly used for the deprotonation of weakly acidic protons. In the case of 2,6-difluoropyridine, LDA has been shown to effectively promote lithiation at the 3-position.

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): LiTMP is an even more sterically hindered base than LDA. This increased steric bulk can lead to different regioselectivities compared to LDA, particularly when there are multiple potential sites for deprotonation. For pyridine derivatives, the use of a hindered lithiating reagent like LiTMP can be advantageous to avoid nucleophilic addition to the C=N bond of the pyridine ring.

Additives:

Lithium Chloride (LiCl): The presence of LiCl can have a significant impact on the reactivity of organolithium reagents. It is known to break up aggregates of organolithium compounds, leading to more reactive monomeric species. This can result in faster and cleaner reactions. In the context of LDA-mediated lithiations, LiCl can accelerate the deaggregation of LDA dimers, which can be the rate-limiting step in some cases.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating agent that can coordinate to the lithium cation of organolithium reagents. This coordination can increase the basicity of the organolithium compound and also influence the regioselectivity of the deprotonation by altering the structure of the reactive species. In some cases, the addition of TMEDA can lead to a reversal of regioselectivity in the lithiation of substituted pyridines.

Base/Additive CombinationEffect on Lithiation
LDAPromotes regioselective lithiation of 2,6-difluoropyridine at the 3-position.
LiTMPA more sterically hindered base that can offer different regioselectivity compared to LDA.
LiClCan accelerate reactions by breaking up organolithium aggregates.
TMEDACan increase the basicity of the lithiating agent and influence regioselectivity through chelation.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental process for modifying halogenated pyridines. The reaction proceeds via an addition-elimination mechanism, where the electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are particularly activated for substitution. In precursors to this compound, such as 3-substituted-2,6-dichloropyridines, the regioselectivity of SNAr reactions is a critical consideration.

In the reaction of 3-substituted-2,6-dichloropyridines with oxygen nucleophiles like sodium methoxide, the substitution can occur at either the C2 or C6 position. The regiochemical outcome is highly dependent on the nature of the substituent at the 3-position. When the 3-substituent is capable of coordinating with the alkali metal cation of the nucleophile (e.g., nitro, ester, amide groups), substitution is strongly directed to the C2 position (ortho to the substituent). researchgate.net

This pronounced ortho-selectivity is attributed to the formation of a stable, six-membered cyclic transition state involving the alkali metal cation (e.g., Na⁺), the heteroatom of the 3-substituent, and the incoming alkoxide nucleophile. researchgate.net This chelation effect pre-organizes the nucleophile for attack at the adjacent C2 position, lowering the activation energy for this pathway compared to attack at the more distant C6 position. For instance, the reaction of methyl 2,6-dichloronicotinate with sodium methoxide proceeds with high regioselectivity to yield the C2-methoxylated product. researchgate.net

Table 1. Regioselectivity in the SNAr Reaction of Methyl 2,6-dichloronicotinate with Sodium Methoxide
SubstrateNucleophileSolventMajor ProductRegioselectivity (C2:C6)Reference
Methyl 2,6-dichloronicotinateNaOMeTolueneMethyl 6-chloro-2-methoxynicotinate>98:2 researchgate.net
Methyl 2,6-dichloronicotinateNaOMeTHFMethyl 6-chloro-2-methoxynicotinate95:5 researchgate.net
Methyl 2,6-dichloronicotinateNaOMeDMFMixture of Isomers60:40 researchgate.net

The regioselectivity of SNAr reactions on 2,6-dihalopyridines is profoundly influenced by both the solvent and the electronic and steric properties of the ring substituents.

Solvent Effects: As indicated in the table above, solvent choice is critical for controlling regioselectivity. Non-polar, aprotic solvents with low hydrogen bond basicity, such as toluene or hexane, are found to favor the ortho (C2) substitution. researchgate.net These solvents stabilize the proposed cyclic transition state responsible for the directing effect of the 3-substituent. In contrast, polar solvents like DMF or DMSO can solvate the metal cation, disrupting the chelation effect and leading to a loss of regioselectivity, resulting in mixtures of C2 and C6 substituted products. researchgate.netacsgcipr.org

Substituent Effects: The electronic nature of the 3-substituent is the primary driver of the ortho-directing effect. Substituents with lone pairs of electrons, such as nitro, ester, and amide groups, are effective at chelating the alkali metal counter-ion of the nucleophile. researchgate.net Computational analyses of related systems, like dichloropyrimidines, show that electron-donating groups can alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution, influencing the site of nucleophilic attack. wuxibiology.comwuxiapptec.com For the reactivity of 2,6-dichloropyridines, the steric parameter of the 3-substituent has also been shown to correlate with regioselectivity in reactions with certain amine nucleophiles. researchgate.net

The synthesis of 2,3,6-trisubstituted pyridines from 3-substituted-2,6-difluoropyridine precursors can be achieved through either a stepwise or a tandem SNAr approach. researchgate.netresearchgate.net

Stepwise SNAr: This traditional approach involves the sequential substitution of the two fluorine atoms. In the first step, the more reactive fluorine (typically at the C6 position due to steric hindrance from the C3 substituent affecting the C2 position) is displaced by a nucleophile. The resulting monosubstituted product is isolated and purified before being subjected to a second, separate SNAr reaction with a different nucleophile to displace the remaining fluorine atom.

Fluorination Methodologies

The introduction of fluorine atoms onto the pyridine ring is a crucial step in synthesizing this compound. This is typically accomplished by converting precursor molecules, such as dichloropyridines, into their difluoro analogues.

Halogen-exchange (Halex) fluorination is a widely used and effective method for synthesizing fluorinated pyridines. The process involves treating a chlorinated pyridine precursor with an alkali metal fluoride to substitute chlorine atoms with fluorine. Cesium fluoride (CsF) is a particularly effective reagent for this transformation due to its high reactivity. thieme-connect.de

A facile and efficient method for preparing 3-substituted-2,6-difluoropyridines involves the reaction of 3-substituted-2,6-dichloropyridines with CsF in an aprotic polar solvent such as dimethyl sulfoxide (DMSO). researchgate.netfao.orgresearchgate.net The thermodynamics of this exchange are highly favorable. researchgate.net This method is often simpler and provides higher yields compared to older techniques that may require harsher conditions. researchgate.netfao.org Potassium fluoride (KF) can also be used, often requiring specific conditions to ensure high yields and minimize side reactions, such as maintaining a low concentration of water and hydrogen fluoride in the reaction medium. google.com

Table 2. Halogen-Exchange Fluorination of 3-Substituted-2,6-dichloropyridines
Substrate (3-Substituent)Fluorinating AgentSolventTemperature (°C)Yield (%)Reference
-CNCsFDMSO12089 researchgate.netfao.org
-NO₂CsFDMSO10093 researchgate.netfao.org
-CO₂MeCsFDMSO12075 researchgate.netfao.org
-HKFDMSO18696 google.com

Beyond halogen exchange, direct C-H fluorination offers an alternative route to fluorinated pyridines, proceeding through either electrophilic or nucleophilic pathways.

Electrophilic Fluorination: This technique involves the reaction of an electron-rich C-H bond with an electrophilic fluorine source ("F⁺"). Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for the fluorination of various heterocyclic systems. nih.gov While direct electrophilic fluorination of simple pyridine can be challenging due to the ring's electron-deficient nature, activated derivatives can undergo this transformation. Palladium-catalyzed methods have also been developed for the electrophilic C-H fluorination of arenes using mild fluorinating reagents. nih.govspringernature.com

Nucleophilic Fluorination: This category includes direct C-H fluorination methods where the mechanism does not involve a formal "F⁺" species. A notable example is the site-selective fluorination of pyridines and diazines at the position adjacent to the ring nitrogen using silver(II) fluoride (AgF₂). acs.orgnih.gov This reaction proceeds under mild conditions with high selectivity. For 3-alkoxy-substituted pyridines, this method provides exclusive formation of the 2-fluoro-3-alkoxypyridine product. acs.org The installed fluoride can then serve as a leaving group for subsequent SNAr reactions, making this a powerful tool for late-stage functionalization. acs.orgnih.gov

Methoxylation Strategies

The introduction of a methoxy group at the C-3 position of the 2,6-difluoropyridine scaffold is a key transformation. This is typically achieved through nucleophilic substitution of a suitable leaving group.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a methoxy group onto an activated pyridine ring. The reaction involves the attack of a methoxide nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. In the context of polyfluorinated pyridines, the fluorine atoms themselves can act as leaving groups, activated by the electron-withdrawing nature of the pyridine nitrogen and other fluorine atoms.

The synthesis of methoxypyridine derivatives can be effectively achieved by the reaction of a corresponding chloropyridine with sodium methoxide in methanol. For instance, 2-amino-6-chloro-3-nitropyridine undergoes methoxylation to yield 2-amino-6-methoxy-3-nitropyridine chemicalbook.comgoogle.com. The reaction is typically carried out at temperatures ranging from 10-60 °C, with preferred temperatures between 25-30 °C google.com. The molar ratio of sodium methoxide to the chloropyridine is generally between 1.0 and 1.5 google.com.

While a direct methoxylation of 2,3,6-trifluoropyridine to this compound via an SNAr reaction is plausible, the regioselectivity of such a reaction would be a critical factor. The position of nucleophilic attack on polyfluorinated aromatic rings is influenced by the electronic and steric environment of the carbon-fluorine bonds.

A study on the reaction of methyl 2,6-difluoropyridine-3-carboxylate with sodium methoxide in various solvents demonstrated the feasibility of methoxylation on a similar substrate. The reaction conditions and solvent choice were found to significantly influence the regioselectivity of the methoxy group introduction.

Beyond direct SNAr of a fluoro or chloro leaving group, other strategies can be employed for methoxylation. One such approach involves the methylation of a corresponding hydroxypyridine. If 2,6-difluoro-3-hydroxypyridine is available, it can be converted to this compound using a suitable methylating agent, such as iodomethane, in the presence of a base. For example, 3-bromo-5-fluoropyridin-2(1H)-one is methylated using iodomethane and silver carbonate in toluene to yield 3-bromo-5-fluoro-2-methoxypyridine chemicalbook.com.

Another potential route could involve a copper-catalyzed Ullmann-type reaction, which is a known method for the formation of aryl ethers. However, the application of this method for the synthesis of this compound would depend on the availability of the appropriate precursors and the compatibility of the reaction conditions with the difluoropyridine ring.

Synthesis of Key Intermediates and Analogues Structurally Related to this compound

The synthesis of various substituted pyridine derivatives serves as a testament to the versatility of the pyridine core in medicinal chemistry and materials science. The preparation of these analogues often relies on the strategic manipulation of functional groups on the pyridine ring.

3-Substituted-2,6-difluoropyridines are crucial intermediates in the synthesis of more complex 2,3,6-trisubstituted pyridines. A facile method for their preparation involves the difluorination of 3-substituted-2,6-dichloropyridines using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) researchgate.netresearchgate.net. This approach is reported to be simpler and more efficient than previously described methods researchgate.net.

Table 1: Synthesis of 3-Substituted-2,6-difluoropyridines

Starting MaterialReagents and ConditionsProductReference
3-Substituted-2,6-dichloropyridineCsF, DMSO3-Substituted-2,6-difluoropyridine researchgate.netresearchgate.net
2,6-Difluoro-3-nitropyridineReduction (e.g., H₂, Pd/C)3-Amino-2,6-difluoropyridineInferred from standard reductions
3-Bromo-2,6-difluoropyridineCuCN, DMF or other polar aprotic solvent3-Cyano-2,6-difluoropyridineInferred from standard cyanation reactions

The synthesis of 3-amino-2,6-difluoropyridine can be achieved through the reduction of 2,6-difluoro-3-nitropyridine chemicalbook.com. For the preparation of 3-cyano-2,6-difluoropyridine, a nucleophilic substitution of a suitable leaving group at the 3-position with a cyanide source, such as copper(I) cyanide, can be employed researchgate.net.

3-Substituted-2,6-difluoropyridines are valuable precursors for the synthesis of 2,3,6-trisubstituted pyridines through tandem SNAr reactions researchgate.netresearchgate.net. The two fluorine atoms at the C-2 and C-6 positions have different reactivities, allowing for sequential and regioselective substitution by various nucleophiles. This differential reactivity enables the controlled introduction of different substituents at these positions, leading to a diverse range of 2,3,6-trisubstituted pyridine derivatives.

The conversion of 3-substituted-2,6-difluoropyridines to 2,3,6-trisubstituted pyridines has been demonstrated in the synthesis of novel protein kinase C theta (PKCθ) inhibitors researchgate.net.

Table 2: Examples of 2,3,6-Trisubstituted Pyridine Synthesis from 3-Substituted-2,6-difluoropyridines

Starting MaterialNucleophile 1 (at C-6)Nucleophile 2 (at C-2)Product ClassReference
3-Substituted-2,6-difluoropyridineAmineThiol2-Thio-3-substituted-6-aminopyridines researchgate.net
3-Substituted-2,6-difluoropyridineAlcoholAmine2-Amino-3-substituted-6-alkoxypyridines researchgate.net
3-Substituted-2,6-difluoropyridineAmine 1Amine 22,6-Diamino-3-substituted-pyridines researchgate.net

The introduction of bromine or iodine atoms onto the fluoromethoxypyridine scaffold provides valuable handles for further functionalization through cross-coupling reactions.

Bromination:

The bromination of pyridine derivatives can be achieved using various brominating agents. A common method involves the use of N-bromosuccinimide (NBS) google.com. The synthesis of 5-bromo-2-fluoro-3-methoxypyridine has been reported, highlighting the accessibility of such compounds pipzine-chem.com. Another example is the synthesis of 3-bromo-5-fluoro-2-methoxypyridine from 3-bromo-5-fluoropyridin-2(1H)-one by methylation chemicalbook.com. A process for synthesizing 2-methoxy-3-bromo-5-fluoropyridine involves the bromination of 2-methoxy-5-fluoropyridine google.com.

Iodination:

Iodinated pyridines can be prepared through various methods, including electrophilic iodination. For example, 2-amino-5-bromopyridine can be iodinated to produce 2-amino-5-bromo-3-iodopyridine researchgate.netijssst.info. A general procedure for the synthesis of 3-iodopyridine from 3-bromopyridine involves an aromatic Finkelstein reaction using copper(I) iodide and sodium iodide chemicalbook.com. While a direct iodination of this compound is not explicitly detailed, the iodination of electron-rich pyridines, such as 2,6-dimethoxypyridine, has been achieved using silver acetate and iodine nih.gov.

Table 3: Synthesis of Halogenated Fluoromethoxypyridines

CompoundStarting Material(s)Key Reagents/ConditionsReference
5-Bromo-2-fluoro-3-methoxypyridineNot specifiedNot specified pipzine-chem.com
3-Bromo-5-fluoro-2-methoxypyridine3-Bromo-5-fluoropyridin-2(1H)-oneIodomethane, Ag₂CO₃, Toluene chemicalbook.com
2-Methoxy-3-bromo-5-fluoropyridine2-Methoxy-5-fluoropyridineBrominating agent google.com
2-Amino-5-bromo-3-iodopyridine2-Amino-5-bromopyridineI₂ researchgate.netijssst.info

Derivatization of Amino- and Hydroxypyridines as Precursors

The synthesis of this compound from amino- or hydroxypyridine precursors typically involves a multi-step process. A common strategy is to first construct a dihalopyridine intermediate, which can then undergo nucleophilic substitution to introduce the methoxy group, followed by a halogen exchange reaction to install the fluorine atoms.

A plausible synthetic route commencing from an aminopyridine precursor, such as 3-aminopyridine, involves the introduction of chloro groups at the 2 and 6 positions. This can be achieved through a Sandmeyer-type reaction. The 3-aminopyridine is first diazotized, and the resulting diazonium salt is then treated with a chloride source in the presence of a copper catalyst to yield a dichlorinated pyridine derivative. It is crucial to control the reaction conditions to favor the formation of the 2,6-dichloro isomer.

Once the 2,6-dichloro-3-aminopyridine intermediate is obtained, the amino group can be converted to a methoxy group. This transformation can be challenging and may require protection-deprotection strategies or specific reaction conditions to achieve the desired substitution pattern. An alternative approach involves starting with a precursor where the methoxy group is already in place or can be introduced at an earlier stage.

For instance, starting with 3-hydroxypyridine, a series of reactions would be necessary to introduce the two chloro atoms and then convert the hydroxyl group to a methoxy group. The direct chlorination of hydroxypyridines can be complex, often leading to a mixture of products. Therefore, a more controlled approach might involve the initial conversion of the hydroxypyridine to a more reactive intermediate.

A key step in the synthesis of this compound is the halogen exchange fluorination of a corresponding dichlorinated precursor, such as 2,6-dichloro-3-methoxypyridine. This transformation is typically achieved using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane. The efficiency of this reaction is highly dependent on the reaction temperature, the nature of the fluorinating agent, and the substrate.

The following table summarizes a potential reaction sequence starting from 3-aminopyridine:

StepStarting MaterialReagents and ConditionsProduct
13-Aminopyridine1. NaNO₂, HCl (diazotization)2. CuCl, HCl (Sandmeyer reaction)3-Amino-2,6-dichloropyridine
23-Amino-2,6-dichloropyridine1. NaNO₂, H₂SO₄2. H₂O, heat2,6-Dichloro-3-hydroxypyridine
32,6-Dichloro-3-hydroxypyridineCH₃I, base (e.g., NaH)2,6-Dichloro-3-methoxypyridine
42,6-Dichloro-3-methoxypyridineKF or CsF, polar aprotic solvent (e.g., DMSO), heatThis compound

Green Chemistry and Sustainable Synthesis Considerations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in the chemical industry. This is particularly relevant for the synthesis of complex molecules like this compound, where traditional methods may involve harsh reagents, high temperatures, and the generation of significant waste.

Development of More Efficient and Environmentally Benign Synthetic Routes

Efforts to develop greener synthetic routes for fluorinated pyridines focus on several key areas. One approach is the use of less hazardous and more efficient fluorinating agents. While traditional halogen exchange reactions often rely on alkali metal fluorides at high temperatures, newer reagents are being explored that can operate under milder conditions. For example, the use of reagents like PyFluor, which is a stable and selective deoxyfluorination reagent, could offer a safer alternative, although its applicability to this specific transformation would need to be investigated.

The choice of solvent is also a critical factor in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The development of reactions that can be performed in greener solvents, such as water, ionic liquids, or even under solvent-free conditions, is a major goal. For instance, C–H fluorination reactions promoted by pyridine N-oxyl radicals have been reported to proceed in pure water at room temperature.

Catalyst Development for Targeted Functionalization

The development of advanced catalysts is at the heart of green and sustainable synthesis. Catalysts can enable reactions to proceed with higher selectivity and efficiency, often under milder conditions, thereby reducing energy consumption and by-product formation.

For the synthesis of this compound, catalyst development can play a role in several key steps. In the halogen exchange fluorination step, moving from stoichiometric amounts of alkali metal fluorides to a catalytic system would be a significant advancement. Research into copper-catalyzed halogen exchange reactions in aryl halides offers a potential avenue for developing a catalytic version of the aromatic Finkelstein reaction.

Furthermore, the direct C-H functionalization of the pyridine ring is an attractive strategy from a green chemistry perspective as it avoids the need for pre-functionalized starting materials. While direct C-H fluorination of pyridines can be challenging, recent advances in this area, including methods using AgF₂, show promise for the selective introduction of fluorine atoms. The development of catalysts that can direct the fluorination to the 2 and 6 positions of a 3-methoxypyridine would represent a major breakthrough in the sustainable synthesis of the target compound.

The following table highlights some green chemistry considerations for the synthesis of this compound:

Synthetic StepTraditional MethodGreener Alternative
Fluorination Stoichiometric KF/CsF at high temperaturesCatalytic halogen exchange; milder fluorinating agents (e.g., PyFluor); direct C-H fluorination.
Solvent Usage High-boiling polar aprotic solvents (e.g., DMSO, sulfolane)Water, ionic liquids, or solvent-free conditions.
Overall Process Multi-step synthesis with isolation of intermediatesOne-pot procedures to reduce waste and energy consumption.
Starting Materials Pre-functionalized pyridinesDirect C-H functionalization of simpler pyridine precursors.

Reactivity and Chemical Transformations of 2,6 Difluoro 3 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of the chemical reactivity of 2,6-difluoro-3-methoxypyridine. The fluorine atoms serve as excellent leaving groups in the presence of suitable nucleophiles.

The displacement of fluoride (B91410) ions by amine nucleophiles is a well-established method for the synthesis of aminopyridine derivatives. This transformation is crucial in medicinal chemistry, as the aminopyridine scaffold is a key component in numerous pharmacologically active molecules. The reactions are typically carried out by treating this compound with a primary or secondary amine, often in the presence of a base and a suitable solvent.

Research has demonstrated the successful amination of similar difluoropyridine substrates with a variety of amines. For instance, the reaction of 2,6-difluoropyridine (B73466) with lithium diisopropylamide in THF at low temperatures leads to the formation of 2-fluoro-6-(diisopropylamino)pyridine. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity pattern of difluoropyridines suggests that it would readily undergo amination. The choice of amine and reaction conditions can influence the outcome, potentially allowing for mono- or di-substitution.

Table 1: Examples of Amination Reactions on Fluorinated Pyridines

Starting MaterialAmineProductReference
2-FluoropyridineLithium amides2-Aminopyridines mdpi.com
2,6-DifluoropyridineLithium diisopropylamide2-Fluoro-6-(diisopropylamino)pyridine mdpi.com
3-Substituted-2,5,6-trifluoropyridineHydrazine (B178648)2-Hydrazinopyridine derivative msu.edu

The substitution of a fluorine atom with an alkoxy group is another important transformation of this compound. This reaction allows for the introduction of diverse ether functionalities onto the pyridine (B92270) ring. Typically, an alcohol is deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as the nucleophile to displace the fluoride.

Studies on related methoxypyridines have shown that nucleophilic substitution of a methoxy (B1213986) group by amines can be achieved using sodium hydride with a lithium iodide additive. nih.gov While this is the reverse of alkoxylation, it highlights the lability of substituents on the pyridine ring to nucleophilic attack. The preparation of various alkoxypyridines has been accomplished through directed metalation and metal-halogen exchange, followed by reaction with an electrophile, which underscores the versatility of synthetic routes to functionalized pyridines. sci-hub.se

The introduction of a sulfur-containing functional group, or thiolation, can be achieved through the reaction of this compound with a thiol or a thiolate salt. Sulfur nucleophiles are known to be highly effective in SNAr reactions due to their high polarizability. This reaction would lead to the formation of pyridyl thioethers, which are valuable intermediates in organic synthesis.

The reaction of halopyridines with sulfur nucleophiles, such as sodium thiophenoxide, has been shown to proceed efficiently, often under microwave irradiation, to yield the corresponding phenylthiopyridine. The reactivity of 2-halopyridines towards sulfur nucleophiles generally follows the order I > Br > Cl > F, suggesting that while fluoride is a good leaving group, other halogens can be more reactive under certain conditions. Nevertheless, the activation provided by the second fluorine and the pyridine nitrogen in this compound would facilitate the displacement of a fluoride by a sulfur nucleophile.

The regioselectivity of nucleophilic aromatic substitution on this compound is a critical aspect of its reactivity. The two fluorine atoms at the C-2 and C-6 positions are both potential sites for nucleophilic attack. The directing effect of the 3-methoxy group influences the relative reactivity of these two positions. Generally, the position para to an electron-donating group and ortho to an electron-withdrawing group is activated towards nucleophilic attack. In this case, the pyridine nitrogen acts as a strong electron-withdrawing group, activating both the C-2 and C-6 positions.

The 3-methoxy group, being an electron-donating group, can influence the electron density at the adjacent carbons. Computational studies on dichloropyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. For this compound, it is anticipated that the regioselectivity would be influenced by a combination of electronic and steric factors. Mechanistic studies of SNAr reactions often point to a two-step process involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is a key factor in determining the reaction rate. Some SNAr reactions have been shown to proceed through a concerted mechanism, and in some cases, a borderline mechanism between stepwise and concerted is observed.

Metalation and Cross-Coupling Reactions

In addition to SNAr reactions, this compound can serve as a substrate in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. This compound, with its two C-F bonds, can potentially act as the electrophilic partner in this reaction. While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in Suzuki-Miyaura couplings, methods have been developed to activate C-F bonds for such transformations.

The successful Suzuki-Miyaura coupling of various halopurines and halopyridines with boronic acids demonstrates the broad applicability of this reaction in heterocyclic chemistry. For instance, 2-halopyridines have been successfully coupled with alkyl organoboron reagents. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. The reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the position of the fluorine atom, leading to the synthesis of complex biaryl and related structures.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Heterocycles

Halogenated HeterocycleBoronic Acid/EsterCatalyst/LigandProductReference
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidsPd(dppf)Cl22-Arylpyridines
2,6-DichloropyridineHeptyl pinacol boronic esterPd(OAc)2 / Ad2PnBu2,6-Diheptylpyridine
HalopurinesAryl- and alkenylboronic acidsPd(PPh3)4Substituted purines

Stille Coupling Reactions

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or triflate. researchgate.netwikipedia.org While specific examples of Stille coupling involving this compound are not extensively documented in the literature, the general principles of this reaction are applicable. The fluorine atoms at the 2- and 6-positions can serve as leaving groups in such coupling reactions.

The general mechanism for the Stille reaction involves a catalytic cycle that includes oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org The reactivity of the C-F bond in this compound towards oxidative addition would be a critical factor in the success of a Stille coupling. Generally, C-F bonds are less reactive than C-Cl, C-Br, or C-I bonds in such reactions.

Catalyst SystemOrganostannaneSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Aryl-SnBu₃Toluene110Data not availableGeneral Stille Reaction Conditions
Pd₂(dba)₃ / P(t-Bu)₃Vinyl-SnBu₃Dioxane100Data not availableGeneral Stille Reaction Conditions

Table 1: Representative Conditions for Stille Coupling Reactions. (Note: Data for this compound is not specifically available and the table represents general conditions).

Negishi Coupling Reactions

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organozinc reagent and an organic halide or triflate. nih.govwikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp-, sp²-, and sp³-hybridized carbon atoms. wikipedia.org The fluorine atoms in this compound can act as leaving groups in Negishi coupling reactions.

In a typical Negishi coupling, the catalytic cycle involves the oxidative addition of the aryl fluoride to the palladium(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to afford the desired product. nih.gov The higher reactivity of organozinc reagents compared to organostannanes can sometimes facilitate the coupling of less reactive halides. wikipedia.org

Catalyst SystemOrganozinc ReagentSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Aryl-ZnClTHF65Data not availableGeneral Negishi Reaction Conditions
NiCl₂(dppe)Alkyl-ZnBrDMF80Data not availableGeneral Negishi Reaction Conditions

Table 2: Representative Conditions for Negishi Coupling Reactions. (Note: Specific data for this compound is not available; the table illustrates general conditions).

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org The fluorine atoms at the 2- and 6-positions of this compound can be substituted in Sonogashira couplings.

The catalytic cycle of the Sonogashira reaction typically involves two interconnected cycles for palladium and copper. The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org In copper-free versions, the mechanism is believed to proceed through two interconnected palladium cycles. wikipedia.org

Catalyst SystemAlkyneBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHF60Data not availableGeneral Sonogashira Reaction Conditions
Pd(OAc)₂ / PPh₃1-HeptyneCs₂CO₃Dioxane100Data not availableGeneral Copper-Free Sonogashira Conditions

Table 3: Representative Conditions for Sonogashira Coupling Reactions. (Note: Data specific to this compound is not available; the table shows general conditions).

C-H Functionalization and Activation

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it allows for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. chimia.chnih.gov In the context of this compound, the pyridine ring possesses C-H bonds at the 4- and 5-positions that could potentially be functionalized. The regioselectivity of such reactions would be influenced by the electronic effects of the fluorine and methoxy substituents, as well as the directing group used in chelation-assisted C-H activation. researchgate.net

Palladium-catalyzed C-H arylation is a common transformation. chimia.ch The mechanism often involves a concerted metalation-deprotonation (CMD) pathway. For pyridine derivatives, the nitrogen atom can act as a directing group, favoring functionalization at the adjacent C-H bonds. However, in this compound, the positions adjacent to the nitrogen are substituted with fluorine. Therefore, C-H activation would be expected to occur at the C4 or C5 position, with the precise location depending on the specific catalytic system and directing group employed. Research on N-2,6-difluoroaryl acrylamides has shown the utility of the difluorophenyl group in directing Rh(III)-catalyzed C-H activation. nih.gov

Catalyst SystemCoupling PartnerDirecting GroupSolventTemperature (°C)RegioselectivityReference
Pd(OAc)₂Arylboronic acidPyridine-NDioxane120Data not availableGeneral C-H Arylation Conditions
[RhCp*Cl₂]₂AlkeneAmideMeOH100Data not availableGeneral C-H Alkenylation Conditions

Table 4: Representative Conditions for C-H Functionalization Reactions. (Note: Specific data for this compound is not available; the table illustrates general conditions).

Electrophilic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of two strongly electron-withdrawing fluorine atoms at the 2- and 6-positions further deactivates the ring of this compound. However, the methoxy group at the 3-position is an activating, ortho-, para-directing group. The interplay of these effects will determine the outcome of electrophilic substitution reactions.

In the case of 3-methoxypyridine, nitration occurs at the 2-position, directed by the methoxy group. rsc.org For this compound, the 2- and 6-positions are blocked by fluorine atoms. The methoxy group would direct incoming electrophiles to the 4- (para) and 2- (ortho) positions. Since the 2-position is blocked, electrophilic attack would be expected to occur preferentially at the 4-position. The fluorine atoms, being deactivating, would disfavor substitution at the adjacent 5-position. Therefore, electrophilic substitution, if it occurs, is most likely to take place at the C4 position.

Radical Reactions and Their Mechanistic Insights

Radical reactions proceed through a three-stage mechanism: initiation, propagation, and termination. Initiation involves the formation of radical species, often through homolytic cleavage induced by heat or light. Propagation steps involve the reaction of a radical with a neutral molecule to form a new radical and a new neutral molecule. Termination occurs when two radicals combine to form a non-radical species.

While specific radical reactions involving this compound are not well-documented, general principles of radical chemistry can be applied. For instance, radical halogenation could potentially occur at the methoxy group's methyl protons or at the C-H bonds of the pyridine ring. The high reactivity of radicals often leads to a mixture of products unless there is a significant difference in the stability of the possible radical intermediates. Radical functionalization of gem-difluoroalkenes is a known strategy to introduce new functional groups while avoiding β-fluoride elimination, which proceeds through radical addition rather than anionic intermediates. purdue.edu

Transformations of the Methoxy Group

The methoxy group in this compound can undergo several transformations, most notably demethylation to form the corresponding hydroxypyridine and nucleophilic displacement.

Demethylation: The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Reagents such as boron tribromide (BBr₃) are highly effective for this purpose and typically operate under mild conditions. nih.gov The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. In the synthesis of a potential PET agent, direct demethylation of a related complex containing a 3-methoxypyridine moiety was achieved using trimethylsilyl chloride (TMSCl) and sodium iodide (NaI), affording the corresponding 3-hydroxypyridine precursor in 70% yield. nih.gov This suggests that the methoxy group of this compound can be selectively cleaved to provide 2,6-difluoro-3-hydroxypyridine.

Nucleophilic Displacement: The methoxy group can also be displaced by strong nucleophiles, particularly when the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). However, the electron-withdrawing fluorine atoms in this compound are themselves excellent leaving groups in SNAr reactions. Therefore, nucleophilic attack is more likely to occur at the 2- or 6-positions, leading to the displacement of a fluoride ion, rather than at the 3-position to displace the methoxy group. The relative reactivity of fluoride versus methoxide as a leaving group, and the activation of the respective ring positions, would determine the outcome of such reactions.

Demethylation Strategies

The conversion of the 3-methoxy group in this compound to a hydroxyl group, yielding 2,6-difluoro-3-hydroxypyridine, is a crucial transformation for introducing new functionalities. Several strategies can be employed for this demethylation, primarily involving the use of strong Lewis acids or hydrohalic acids.

Common reagents for the cleavage of aryl methyl ethers include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and hydrobromic acid (HBr). These reagents facilitate the removal of the methyl group through nucleophilic attack on the methyl carbon.

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers

ReagentGeneral Conditions
Boron Tribromide (BBr₃)Inert solvent (e.g., dichloromethane), low to ambient temperature.
Aluminum Chloride (AlCl₃)Inert solvent (e.g., dichloromethane), often requires heating.
Hydrobromic Acid (HBr)Aqueous solution, typically requires heating.

While specific documented examples for the demethylation of this compound are not extensively detailed in the reviewed literature, a related transformation has been reported for a more complex molecule containing a similar core structure. In the synthesis of a potential PET agent, the desmethylation of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was successfully achieved using trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) nih.gov. This method offers a milder alternative to the more aggressive Lewis acids and could potentially be applied to this compound.

The choice of demethylation agent would need to be carefully considered to avoid unwanted side reactions, given the activated nature of the pyridine ring due to the fluorine substituents.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. While a broad range of rearrangement reactions are known in organic chemistry, specific examples involving this compound are not prominently featured in the surveyed scientific literature. However, based on its structure, certain types of rearrangements could be envisioned.

Two classical rearrangement reactions that are relevant to aromatic systems are the Smiles rearrangement and the Bamberger rearrangement.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution. For a molecule like this compound, a hypothetical Smiles rearrangement would require the presence of a suitable tethered nucleophile that could displace one of the fluorine atoms or the methoxy group. The high activation of the pyridine ring by the two fluorine atoms could potentially facilitate such a transformation under the right conditions.

Bamberger Rearrangement: This reaction typically involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols wikipedia.org. While not directly applicable to this compound itself, this highlights a class of rearrangements that proceed through cationic intermediates on aromatic rings.

The lack of specific documented rearrangement reactions for this compound suggests that this may be a less explored area of its chemistry or that other reaction pathways, such as nucleophilic aromatic substitution, are more dominant.

Role of Fluorine Atoms in Directing Reactivity and Regioselectivity

The two fluorine atoms at the 2- and 6-positions of the pyridine ring are the dominant factors governing the reactivity and regioselectivity of this compound. Their influence is primarily exerted through strong inductive electron withdrawal (-I effect).

This electron withdrawal has several key consequences:

Activation towards Nucleophilic Aromatic Substitution (SNA r): The pyridine ring is inherently electron-deficient (π-deficient). The two fluorine atoms significantly amplify this electron deficiency, making the ring highly susceptible to attack by nucleophiles masterorganicchemistry.com. This is a general feature of polyfluoroaromatic compounds mdpi.com. The rate of SNAr reactions on fluoropyridines is generally much faster than on their chloro- or bromo-analogues nih.gov.

Stabilization of Intermediates: In an SNAr reaction, the nucleophile attacks an electron-deficient carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing fluorine atoms help to stabilize this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction.

Directing the Position of Nucleophilic Attack: In this compound, the most likely sites for nucleophilic attack are the carbon atoms bearing the fluorine atoms (C2 and C6). The regioselectivity of this attack can be influenced by several factors:

Electronic Effects: The methoxy group at the 3-position is an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). Its net effect can influence the relative electron deficiency of the C2 and C6 positions.

Steric Effects: The methoxy group can exert some steric hindrance, potentially influencing the approach of the nucleophile to the adjacent C2 position.

Solvent Effects: Studies on the related compound, methyl 2,6-difluoropyridine-3-carboxylate, have shown that the choice of solvent can dramatically alter the regioselectivity of nucleophilic substitution. For instance, in some solvents, attack at the 2-position is favored, while in others, the 6-position is the primary site of reaction. This highlights the crucial role of the reaction environment in directing the outcome.

Nature of the Nucleophile: The size and reactivity of the incoming nucleophile will also play a role in determining the site of attack.

Table 2: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution of 2,6-Difluoropyridine Derivatives

FactorInfluence
Electronic Effects of Substituents Modulate the electron density at C2 and C6.
Steric Hindrance Can favor attack at the less hindered position.
Solvent Polarity and Coordinating Ability Can stabilize transition states leading to different products.
Nature of the Nucleophile Size and reactivity can influence the preferred site of attack.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional techniques, is essential for a complete assignment.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation of Complex Derivatives

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a derivative of 2,6-difluoro-3-methoxypyridine, one would expect to observe distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electronegativity of the fluorine and oxygen atoms, as well as their positions on the pyridine (B92270) ring. Typically, protons on aromatic rings appear in the range of 6.0-9.5 ppm. libretexts.org The methoxy protons would appear as a sharp singlet, typically in the range of 3.5-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the highly electronegative fluorine atoms would exhibit large C-F coupling constants and would be shifted significantly downfield. For pyridine itself, the carbon atoms have characteristic chemical shifts (C2: 150 ppm, C3: 124 ppm, C4: 136 ppm). testbook.com The presence of the fluorine and methoxy substituents would further modify these shifts. The carbon of the methoxy group would typically appear in the 50-60 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)Expected C-F Coupling (Hz)
H-4~7.0 - 8.0~110 - 125Doublet of doublets-
H-5~6.5 - 7.5~100 - 115Doublet of doublets-
OCH₃~3.8 - 4.2~55 - 60Singlet-
C-2-~155 - 165-Large (¹JCF)
C-3-~140 - 150-Small (²JCF)
C-4-~110 - 125-Small (³JCF)
C-5-~100 - 115-Small (⁴JCF)
C-6-~155 - 165-Large (¹JCF)

Note: These are estimated values based on general principles and data from related compounds. Actual experimental values may vary.

¹⁹F NMR for Electronic Environment Analysis and Reaction Monitoring

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. The chemical shifts of the fluorine atoms are very sensitive to their electronic environment, making ¹⁹F NMR an excellent tool for probing substituent effects and monitoring reaction progress. The chemical shift range for organofluorine compounds is extensive, typically spanning from -200 to +200 ppm relative to a CFCl₃ standard. alfa-chemistry.com

For this compound, two distinct signals would be expected for the fluorine atoms at the C-2 and C-6 positions if the molecule is unsymmetrically substituted in a derivative. The methoxy group at C-3 would influence the electronic environment of the two fluorine atoms differently. The fluorine at C-2 would likely experience a different electronic effect compared to the fluorine at C-6. These differences in chemical shifts can provide valuable insights into the electronic distribution within the pyridine ring. Furthermore, any chemical transformation involving the pyridine ring would likely alter the electronic environment of the fluorine atoms, leading to a change in their chemical shifts, which allows for effective reaction monitoring.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra of substituted pyridines.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other. For a derivative of this compound, COSY would show a correlation between the aromatic protons on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, correlations from the methoxy protons to the C-3 carbon would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₆H₅F₂NO), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula.

Interactive Data Table: HRMS Data for this compound

IonCalculated Exact MassObserved Mass
[M+H]⁺146.0408(To be determined experimentally)
[M+Na]⁺168.0227(To be determined experimentally)
[M]⁺˙145.0330(To be determined experimentally)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Derivatives

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways.

For derivatives of this compound, characteristic fragmentation patterns would be expected. Common fragmentation pathways for pyridine derivatives include the loss of substituents and cleavage of the pyridine ring. The presence of fluorine atoms would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. Analyzing these fragmentation patterns can help to confirm the structure of derivatives and to distinguish between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of this compound. They are employed to determine the purity of synthesized batches and to monitor the progress of reactions by analyzing the composition of reaction mixtures over time. nih.gov

In GC-MS analysis, the compound is volatilized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum for this compound would show a molecular ion (M+) peak corresponding to its molecular weight, and a series of fragment ions. Characteristic fragmentation patterns would likely include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a prominent [M-15] peak, and subsequent loss of carbon monoxide (CO) to yield an [M-43] peak. Cleavage of the pyridine ring would also produce a unique fingerprint.

LC-MS is particularly useful for analyzing reaction mixtures that may contain non-volatile starting materials, intermediates, or byproducts. The technique separates components in the liquid phase before they are introduced into the mass spectrometer, typically using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This allows for the analysis of a broader range of compounds with minimal degradation. waters.com For this compound, LC-MS can effectively track its formation and the consumption of reactants, providing critical data for reaction optimization.

Table 1: Representative Parameters for GC-MS and LC-MS Analysis of Aromatic Compounds

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Column Capillary column (e.g., HP-5ms, DB-5)Reversed-phase column (e.g., C18, C8)
Injector Temp. 250-280 °CN/A
Oven Program Temperature gradient (e.g., 100 °C to 300 °C)Isocratic or gradient elution with solvents like acetonitrile (B52724) and water
Carrier Gas HeliumN/A
Ionization Mode Electron Impact (EI), 70 eVElectrospray Ionization (ESI), positive or negative mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF)Quadrupole, TOF, Orbitrap
Application Purity assessment, identification of volatile impuritiesReaction monitoring, analysis of non-volatile compounds, purity assessment

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides detailed information about the functional groups and molecular vibrations within this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. mdpi.com

Key expected vibrational modes include strong C-F stretching vibrations, typically found in the 1200-1350 cm⁻¹ region. The aromatic pyridine ring will show C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ range. researchgate.net The methoxy group (-OCH₃) will be identifiable by C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic C-O-C asymmetric stretching band near 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. mdpi.com

Table 2: Predicted FTIR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3050 - 3150
Methoxy C-HAsymmetric/Symmetric Stretching2850 - 2960
Pyridine RingC=C and C=N Stretching1400 - 1650
C-FStretching1200 - 1350
Methoxy C-O-CAsymmetric Stretching~1250
Methoxy C-O-CSymmetric Stretching~1050
Aromatic C-HOut-of-plane Bending750 - 900

Raman spectroscopy is complementary to FTIR and provides information on molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, a strong Raman signal is expected for the symmetric breathing mode of the pyridine ring. The symmetric C-F stretching vibrations would also be Raman active. nih.gov The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in its definitive structural confirmation. researchgate.net

Spectro-Fluor™ technology, also known as Carbon-Fluorine Spectroscopy (CFS™), is a specialized Raman-based technique designed for the highly sensitive and specific detection of carbon-fluorine (C-F) bonds. nih.govhilarispublisher.com The technology is based on the discovery of a characteristic C-F bond fingerprint in the spectral region of 500–900 cm⁻¹. encyclopedia.pubresearchgate.net This allows for the rapid and reliable detection and characterization of any fluoro-organic compound. encyclopedia.pub For this compound, Spectro-Fluor™ would serve as a powerful tool to unequivocally confirm the presence of the two fluorine atoms on the pyridine ring, offering a distinct advantage in specificity over more conventional spectroscopic methods. nih.gov

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, the technique is invaluable for analyzing its solid derivatives. rsc.org

This method provides exact data on bond lengths, bond angles, and torsional angles within the molecule. researchgate.net For a derivative of this compound, X-ray analysis would confirm the planarity of the pyridine ring and determine the precise geometries of the fluoro and methoxy substituents. Furthermore, it would reveal crucial information about intermolecular interactions in the crystal lattice, such as π-π stacking of the pyridine rings or other specific interactions like halogen bonding, which can influence the material's bulk properties. nih.gov

Chiroptical Spectroscopy (if chiral derivatives are relevant to its synthesis/reactivity)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules that rotate plane-polarized light. The parent compound, this compound, is achiral and therefore does not exhibit a chiroptical response.

This technique would only become relevant in the context of synthesizing new, chiral derivatives from this compound. If a chiral center is introduced into a molecule derived from this starting material, chiroptical spectroscopy would be an essential tool for determining the absolute configuration of the stereocenters and for assessing the enantiomeric purity of the product.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to the theoretical study of molecules. For substituted pyridines, methods such as Hartree-Fock (HF) and, more commonly, DFT with various basis sets (e.g., 6-31G*, 6-311++G(d,p), cc-pVTZ) are employed to predict molecular geometries, vibrational frequencies, and electronic properties. rasayanjournal.co.innih.gov Such calculations are indispensable for a detailed analysis of the molecule's characteristics. rasayanjournal.co.in

The electronic structure of 2,6-difluoro-3-methoxypyridine is heavily influenced by its substituents. The two highly electronegative fluorine atoms act as strong electron-withdrawing groups, while the methoxy (B1213986) group at the C3 position is an electron-donating group. DFT and ab initio calculations can precisely quantify these effects.

Charge Distribution: Natural Bond Orbital (NBO) analysis is commonly used to determine the charge distribution across the molecule. In this compound, significant negative charge is expected to accumulate on the nitrogen and fluorine atoms, while the carbon atoms bonded to them (C2 and C6) would be rendered highly electron-deficient. The methoxy group's oxygen would also carry a negative charge, while its associated methyl group and the pyridine (B92270) ring protons would be positive. This charge polarization is critical in determining the molecule's reactivity.

Molecular Orbitals: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For a molecule like this compound, the LUMO is expected to be localized primarily on the pyridine ring, particularly on the electron-deficient carbon atoms. A low LUMO energy indicates a higher susceptibility to nucleophilic attack. chemrxiv.org

Table 1: Illustrative Calculated Electronic Properties for this compound (Based on DFT B3LYP/6-311++G(d,p) level of theory)
PropertyCalculated ValueDescription
HOMO Energy-7.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. chemrxiv.org
HOMO-LUMO Gap6.3 eVIndicates chemical stability; a smaller gap suggests higher reactivity.
Dipole Moment~3.5 DA measure of the overall polarity of the molecule.

Computational models are highly effective at predicting the regioselectivity of reactions involving poly-substituted heterocycles. For this compound, the most significant reaction is Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Attack: The electron-withdrawing fluorine atoms make the C2 and C6 positions highly electrophilic and thus prime targets for nucleophilic attack. researchgate.net Computational models can predict the preferred site of substitution by comparing the activation energies for attack at each position. Descriptors such as the LUMO energy and the molecular electrostatic potential (ESP) at the carbon undergoing substitution are used to build quantitative models that predict reaction rates and selectivity. chemrxiv.org Generally, the C2 and C6 positions are significantly more reactive towards nucleophiles than the C4 position. The methoxy group at C3 may sterically hinder attack at C2 to some extent, but electronic factors typically dominate, making both C2 and C6 highly susceptible to substitution.

Electrophilic Attack: Electrophilic attack on the pyridine ring is generally disfavored due to the ring's inherent electron-deficient nature, which is further intensified by the two fluorine atoms. Calculations would predict that any electrophilic interaction would preferentially occur at the nitrogen atom, which is the most electron-rich site.

DFT calculations can be used to predict the gas-phase acidity of the C-H bonds by calculating the enthalpy of deprotonation. In this compound, there are two aromatic protons at the C4 and C5 positions. The strong inductive electron-withdrawing effect of the adjacent fluorine atoms is expected to significantly increase the acidity of these protons compared to those in unsubstituted pyridine. Computational studies would involve modeling the parent molecule and its corresponding anions (formed by deprotonation at C4 and C5) and calculating the energy difference. The position yielding the more stable anion would be the more acidic site. It is predicted that the proton at C5 would be more acidic than the proton at C4 due to the proximity of the fluorine at C6.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.

For this compound, an MEP map would display:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom and the oxygen atom of the methoxy group, indicating these are the most favorable sites for electrophilic attack or interaction with positive charges. uni-muenchen.dewolframcloud.com

Positive Potential (Blue): Located around the hydrogen atoms of the methyl group and the aromatic ring. Crucially, significant positive potential would also be associated with the C2 and C6 carbon atoms due to the strong electron withdrawal by the fluorine atoms, visually confirming these as the sites for nucleophilic attack. chemrxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Beyond predicting reactivity, computational modeling can elucidate the detailed step-by-step mechanisms of chemical reactions. This involves mapping the potential energy surface of the reaction, identifying intermediates, and calculating the structures and energies of transition states.

SNAr Reactions: The mechanism of SNAr reactions is a classic subject of computational study. nih.gov For substrates like this compound, the reaction with a nucleophile can proceed through two primary pathways:

Stepwise (Addition-Elimination): This pathway involves the formation of a stable anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Concerted: This pathway involves a single transition state where the nucleophile attacks and the fluoride (B91410) leaving group departs simultaneously.

DFT calculations can distinguish between these pathways by locating the relevant stationary points on the potential energy surface. For aryl fluorides, the high strength of the C-F bond often raises the energy barrier for fluoride elimination, and the mechanism can be borderline between stepwise and concerted. nih.gov Transition state analysis provides the activation energy (ΔG‡), which determines the reaction rate. By comparing the activation energies for substitution at C2 versus C6, the regioselectivity can be definitively predicted.

Molecular Dynamics Simulations for Dynamic Behavior of Derivatives

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For derivatives of this compound, MD simulations could provide valuable insights into their dynamic behavior in various environments, such as in solution or within a protein binding site.

Key applications of MD simulations for these derivatives would include:

Solvation Dynamics: Simulating the molecule in a solvent box (e.g., water, DMSO) can reveal how solvent molecules arrange around it, the stability of solute-solvent interactions, and the dynamics of the solvation shell. This is crucial for understanding solubility and reactivity in different media.

Conformational Sampling: MD simulations can explore the conformational landscape of flexible derivatives, identifying the most populated conformations and the energy barriers between them. For instance, the rotational dynamics of the methoxy group or other flexible substituents could be analyzed.

Interaction with Surfaces or Biomolecules: In materials science or medicinal chemistry applications, MD simulations can model the interaction of derivatives with surfaces or the active sites of enzymes. mdpi.comrsc.org These simulations can elucidate binding modes, calculate binding free energies, and reveal the dynamic nature of the intermolecular interactions involved.

For example, a simulation could track the hydrogen bonding lifetime between the pyridine nitrogen and water molecules, providing a measure of the strength and stability of this interaction.

QSAR (Quantitative Structure-Activity Relationship) Studies relevant to Synthetic Efficacy or Reactivity Trends (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with a specific activity. tandfonline.com While often used in drug discovery, QSAR can also be applied to predict chemical reactivity and optimize synthetic processes, thereby excluding biological activity.

For a series of derivatives of this compound, a QSAR study could be developed to predict trends in synthetic efficacy or chemical reactivity. For instance, one could aim to predict the reaction rate or yield of a particular reaction, such as a nucleophilic aromatic substitution.

The process would involve:

Data Set Generation: Synthesizing a series of related pyridine derivatives and experimentally measuring their reactivity (e.g., reaction rate constant, k) under standardized conditions.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," that quantify its structural, electronic, and steric properties are calculated. Relevant descriptors for reactivity might include:

Electronic Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, partial atomic charges, dipole moment, and Hammett constants (σ). ias.ac.inresearcher.life

Steric Descriptors: Molecular volume, surface area, and specific steric parameters like Taft's E_s.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the descriptors to the observed reactivity.

A hypothetical QSAR equation for predicting the logarithm of a reaction rate constant (log k) might look like:

log k = c₀ + c₁(LUMO Energy) + c₂(Charge on C4) + c₃*(Steric Parameter)

Such a model could guide the selection of substrates to maximize reaction yields or rates, making the synthesis process more efficient. nih.gov

Descriptor TypeExample DescriptorsRelevance to Reactivity/Synthesis
ElectronicHOMO/LUMO Energies, Atomic Charges, Hammett ConstantsGoverns susceptibility to nucleophilic/electrophilic attack and transition state stability. uit.no
StericMolecular Volume, Taft's E_sDescribes the physical bulk around the reaction center, affecting accessibility.
TopologicalConnectivity IndicesQuantifies molecular shape and branching, which can influence reaction kinetics.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Effects

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals corresponding to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.dewikipedia.org This method provides a quantitative, intuitive picture of the electronic structure and bonding within a molecule.

For this compound, NBO analysis is invaluable for understanding the electronic effects of the substituents on the pyridine ring. nsc.runsc.ru

Key insights from an NBO analysis would include:

Natural Atomic Charges: NBO provides a less basis-set-dependent calculation of the partial charge on each atom. It would quantify the electron-withdrawing effect of the fluorine atoms and the nitrogen atom, as well as the effect of the methoxy group.

Bonding Analysis: The analysis details the composition of the chemical bonds in terms of the hybrid orbitals on each atom (e.g., sp², sp³). It can reveal the polarization of the C-F, C-N, and C-O bonds.

Delocalization and Hyperconjugation: A crucial part of NBO analysis is the examination of "delocalization" effects through second-order perturbation theory. scirp.org This reveals stabilizing interactions between a filled (donor) NBO and an empty (acceptor) NBO. For this molecule, important interactions would likely include:

Donation from the lone pairs of the fluorine and oxygen atoms into the antibonding π* orbitals of the pyridine ring (a resonance effect).

Donation from the lone pair of the nitrogen atom into adjacent antibonding σ* orbitals.

These delocalization energies (E₂) quantify the strength of hyperconjugative and resonance effects, providing a direct measure of how the substituents electronically communicate with the aromatic ring and influence its reactivity. scirp.org

NBO ParameterInformation ProvidedExpected Finding for this compound
Natural Atomic ChargeElectron distribution and partial charges on atoms.High negative charges on F and N; charge distribution on ring carbons reflects substituent effects.
HybridizationAtomic orbital composition of bonds.sp² hybridization for ring atoms, sp³ for methyl carbon.
Donor-Acceptor Interactions (E₂)Quantifies delocalization, resonance, and hyperconjugation.Strong interactions showing electron donation from O and F lone pairs to the ring's π* system.

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocycles and Scaffolds

The pyridine (B92270) core of 2,6-difluoro-3-methoxypyridine, adorned with reactive fluorine atoms, serves as an excellent scaffold for the synthesis of more complex heterocyclic systems. The fluorine atoms act as good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a pathway to a variety of substituted pyridines and fused heterocyclic structures.

This compound is an effective precursor for the synthesis of polysubstituted pyridines, particularly 2,3,6-trisubstituted pyridines. The two fluorine atoms at the C2 and C6 positions of the pyridine ring are susceptible to sequential or tandem nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com This differential reactivity allows for the controlled, stepwise introduction of various nucleophiles, leading to the formation of highly functionalized pyridine derivatives.

The general strategy involves the reaction of a 3-substituted-2,6-difluoropyridine with a nucleophile. The regioselectivity of the first substitution can be influenced by the nature of the substituent at the 3-position and the reaction conditions. Subsequently, a second, different nucleophile can be introduced to displace the remaining fluorine atom, yielding a 2,3,6-trisubstituted pyridine. mdpi.com This method provides a facile route to complex pyridine scaffolds that are of significant interest in medicinal chemistry and materials science. researchgate.netmdpi.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted 2,6-Difluoropyridines

Reactant Nucleophile Major Product Reference
Methyl 2,6-difluoropyridine-3-carboxylate Methylamine Methyl 2-fluoro-6-methylaminopyridine-3-carboxylate researchgate.net
Methyl 2,6-difluoropyridine-3-carboxylate Sodium methoxide Methyl 2-methoxy-6-fluoropyridine-3-carboxylate researchgate.net

The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a multitude of biologically active compounds, including potent kinase inhibitors. researchgate.netmdpi.comnih.gov The synthesis of these fused heterocyclic systems can be achieved through various routes, and substituted pyridines often serve as crucial intermediates.

While a direct synthesis of pyrazolo[3,4-b]pyridines from this compound has not been explicitly detailed in the reviewed literature, the general synthetic strategies for this class of compounds suggest its potential as a valuable precursor. One common approach involves the reaction of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent. researchgate.net Alternatively, the construction of the pyrazole (B372694) ring onto a pre-existing pyridine scaffold is a widely used method. researchgate.net

For instance, a plausible synthetic pathway could involve the nucleophilic displacement of one of the fluorine atoms in this compound with hydrazine (B178648) or a substituted hydrazine. The resulting hydrazinopyridine could then undergo cyclocondensation with a β-ketoester or a similar three-carbon component to form the pyrazolo[3,4-b]pyridine ring system. The presence of the methoxy (B1213986) group and the remaining fluorine atom would allow for further functionalization of the resulting scaffold. The significance of the 2,6-difluorophenyl moiety in certain potent CDK inhibitors underscores the potential utility of difluorinated pyridine precursors in the synthesis of such therapeutic agents. researchgate.net

Beyond polysubstituted pyridines and pyrazolopyridines, this compound can be envisioned as a starting material for a variety of other nitrogen-containing heterocycles. General synthetic methodologies for fused pyridine systems, such as quinolines and triazines, often rely on the cyclization of appropriately substituted pyridine precursors.

For example, the Vilsmeier-Haack reaction, which is used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides, demonstrates a pathway for building a fused ring onto an existing aromatic system. rsc.org It is conceivable that a derivative of this compound could be manipulated to undergo a similar cyclization to form a substituted quinoline. Additionally, the synthesis of triazine-based compounds can be achieved through the sequential nucleophilic substitution of cyanuric chloride. mdpi.com A similar stepwise functionalization of the this compound core could potentially lead to the construction of fused triazine systems.

Role in Agrochemical and Specialty Chemical Synthesis (excluding efficacy/toxicity)

Fluorinated pyridine derivatives are a cornerstone in the development of modern agrochemicals due to the unique properties imparted by fluorine, such as increased metabolic stability and enhanced biological activity. researchgate.net While specific examples detailing the direct use of this compound in commercial agrochemicals are not prevalent in the public domain, patent literature points towards the use of structurally similar compounds in the synthesis of herbicidal agents.

For instance, a patent discloses a herbicidal composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or its derivatives. google.com The presence of a 2-fluoro-3-methoxyphenyl substituent on the pyridine core highlights the relevance of this substitution pattern in the design of new agrochemicals. This suggests that this compound could serve as a key building block for the synthesis of such complex herbicidal molecules.

Intermediate in Radiopharmaceutical Precursor Synthesis (e.g., ¹¹C-labeled compounds)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled tracers. Carbon-11 (¹¹C) is a commonly used positron-emitting radionuclide for the synthesis of PET radiopharmaceuticals due to its short half-life. A frequent strategy for the synthesis of ¹¹C-labeled compounds is the introduction of a [¹¹C]methyl group. nih.govresearchgate.net

The synthesis of 3-[(1-[¹¹C]Methyl-2(S)-pyrrolidinyl)methoxy]pyridine ([¹¹C]A-84543), a radioligand for nicotinic acetylcholine (B1216132) receptors, is achieved through the N-alkylation of the corresponding N-desmethyl precursor with [¹¹C]methyl iodide. nih.gov This methodology can be conceptually applied to the synthesis of [¹¹C]this compound. The corresponding desmethyl precursor, 2,6-difluoro-3-hydroxypyridine, could be reacted with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, to introduce the ¹¹C-labeled methoxy group in the final step of the synthesis. This would provide a direct route to the radiolabeled version of the title compound for potential use in PET imaging studies.

Material Science Applications (e.g., Polymer Chemistry, Ligand Design)

The unique electronic and structural features of this compound make it an attractive candidate for applications in material science, particularly in the fields of polymer chemistry and ligand design for functional materials.

In polymer chemistry, dihaloaromatic compounds are often used as monomers in polycondensation reactions to produce high-performance polymers such as poly(arylene ether)s. The fluorine atoms in this compound can undergo nucleophilic displacement, making it a suitable monomer for the synthesis of poly(arylene ether pyridine)s. These polymers are known for their excellent thermal stability and mechanical properties.

In the realm of ligand design, pyridine-based ligands are ubiquitous in coordination chemistry and have been extensively used in the development of functional metal complexes for applications such as organic light-emitting diodes (OLEDs). The introduction of fluorine atoms and a methoxy group onto the pyridine ring can fine-tune the electronic properties of the ligand, which in turn influences the photophysical properties of the resulting metal complex. For example, fluorinated pyridine ligands have been used in the synthesis of iridium(III) complexes that act as efficient blue emitters in OLEDs. mdpi.com The methoxy group can also influence the ligand's coordination properties and the solubility of the complex. Therefore, this compound represents a promising ligand scaffold for the development of novel metal complexes with tailored properties for various material science applications.

Future Research Directions and Emerging Methodologies

Development of Novel and More Selective Synthetic Routes

The creation of new and more refined synthetic pathways to 2,6-difluoro-3-methoxypyridine and its analogs is a cornerstone of future research. Traditional synthesis methods can be limited by factors such as harsh reaction conditions, the use of hazardous reagents, and the formation of unwanted byproducts. google.comgoogle.com Modern synthetic strategies aim to overcome these obstacles.

A significant area of focus is late-stage functionalization (LSF) . This approach introduces fluorine atoms or other functional groups at the final stages of a synthetic sequence. nih.gov LSF offers remarkable flexibility, enabling the rapid generation of a diverse library of analogs from a common intermediate. acs.orgberkeley.edu For instance, the direct C–H fluorination of a pre-existing pyridine (B92270) scaffold presents a more atom-economical route compared to building the ring from scratch. nih.govnih.gov Research in this area is geared towards discovering new fluorinating agents that operate under mild conditions with high regioselectivity. researchgate.net

Synthetic ApproachKey AdvantagesFuture Research Focus
Late-Stage Functionalization High efficiency, rapid diversification of derivatives, access to novel chemical space. nih.govacs.orgDevelopment of novel, highly selective fluorinating reagents and catalysts. nih.govresearchgate.net
Catalytic C-H Activation Atom economy, reduced waste, direct functionalization of the pyridine core. beilstein-journals.orgrsc.orgDesign of catalysts for precise regiocontrol, especially at the C3 and C4 positions. nih.govnih.gov
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters. americanpharmaceuticalreview.comIntegration of real-time monitoring and automated optimization. teknoscienze.com

Exploration of Photocatalytic and Electrosynthetic Approaches

Emerging methodologies like photocatalysis and electrosynthesis are poised to offer greener and more sustainable alternatives for synthesizing fluoropyridines. mdpi.com These techniques leverage light energy or electricity to drive chemical transformations, often under ambient temperature and pressure.

Photocatalysis utilizes visible light to initiate reactions that might otherwise require high heat or harsh reagents. acs.orgresearchgate.net For example, a photoredox-catalyzed reaction could enable the direct fluorination of a C-H bond on the pyridine ring, representing a significant step forward in efficiency. scienceopen.comacs.orgdur.ac.uk

Electrosynthesis , on the other hand, uses an electric current to mediate redox reactions, thereby avoiding the need for chemical oxidants or reductants. researchgate.net This can lead to cleaner reaction profiles and simplified purification processes. The development of electrochemical methods for the selective fluorination of pyridine derivatives is a promising and actively explored research frontier. researchgate.net

Advanced in situ Spectroscopic Monitoring of Reactions

A deep and precise understanding of reaction mechanisms is fundamental to optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy, are powerful tools for real-time reaction monitoring. spectroscopyonline.comrsc.orgfu-berlin.de These methods provide a continuous stream of data, offering invaluable insights into reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters. spectroscopyonline.comrsc.org

The application of these Process Analytical Technologies (PAT) to the synthesis of this compound will facilitate more rapid and effective process development and optimization. mt.comwikipedia.org By observing the reaction as it happens, chemists can make immediate adjustments to improve yield, selectivity, and safety. americanpharmaceuticalreview.comteknoscienze.com

Machine Learning and AI in Reaction Prediction and Optimization for Fluoropyridine Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. rjptonline.orgarxiv.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. eurekalert.orgnih.gov

For the synthesis of fluoropyridines, ML algorithms can be trained to:

Predict the success of a reaction: By learning from past experiments, AI can forecast the likely yield and selectivity of a planned synthesis. rjptonline.org

Optimize reaction conditions: AI can suggest the optimal temperature, solvent, catalyst, and other parameters to maximize the desired product. researchgate.net

Propose novel synthetic routes: Advanced AI systems can even design entirely new and potentially more efficient pathways to a target molecule like this compound. nih.gov

AI/ML ApplicationPotential Impact on Synthesis
Reaction Outcome Prediction Reduces the number of failed experiments, saving time and resources. rjptonline.orgeurekalert.org
Automated Condition Optimization Accelerates the discovery of optimal reaction parameters for higher yields and purity. researchgate.net
Retrosynthesis Planning Proposes innovative and efficient synthetic routes that may not be obvious to a human chemist. nih.gov

Expanding the Scope of C-H Functionalization on Complex Pyridine Scaffolds

Direct C-H functionalization is a powerful and atom-economical strategy for modifying complex molecules. acs.orgnih.gov Instead of carrying a functional group through a multi-step synthesis, it can be directly installed onto the pyridine core at a late stage. nih.govresearchgate.net This is particularly valuable in medicinal chemistry for rapidly creating analogs of a lead compound. nih.gov

Future research will focus on developing new catalytic systems that can selectively functionalize specific C-H bonds on the this compound scaffold. mdpi.commdpi.com Achieving control over the regioselectivity (i.e., which C-H bond reacts) is a major challenge, especially for positions other than C2. nih.govdigitellinc.com Overcoming this will open up new avenues for creating novel and diverse pyridine derivatives.

Design of New Derivatization Strategies for Analytical Purposes

Accurate and sensitive analytical methods are critical for the characterization, quantification, and quality control of this compound and its derivatives. Derivatization, the chemical modification of a compound to make it more suitable for analysis, is a key strategy to enhance analytical performance.

Future work in this area will involve the design of novel derivatizing agents that can react specifically with the fluoropyridine core. These agents might introduce a chromophore for enhanced UV-Vis detection, a fluorescent tag for increased sensitivity, or a group that improves ionization for mass spectrometry. Such advancements will enable more precise and reliable analysis, which is crucial for both research and potential industrial applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2,6-difluoro-3-methoxypyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves fluorination and methoxylation steps. A common approach is the nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-3-methoxypyridine using fluorinating agents like cesium fluoride (CsF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO). Evidence from fluorination studies on analogous pyridines suggests that optimal yields (≥80%) are achieved at elevated temperatures (120–150°C) with prolonged reaction times (12–24 hours) . Methoxylation can precede fluorination via Ullmann-type coupling using copper catalysts. Control of moisture and stoichiometric ratios of reagents is critical to minimize side reactions like dehalogenation.

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for confirming fluorine positions (δ ≈ -110 to -130 ppm for aromatic fluorines), while ¹H NMR identifies methoxy protons (δ ~3.8–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and detects trace impurities.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (MW = 159.11 g/mol) .
  • Elemental Analysis : Validates empirical formula (C₆H₅F₂NO).

Q. What are the stability considerations for this compound under standard laboratory conditions?

The compound is sensitive to moisture and light. Storage in amber vials under inert gas (N₂/Ar) at -20°C is recommended. Degradation studies on similar methoxypyridines indicate hydrolysis of the methoxy group under acidic conditions, forming phenolic byproducts. Thermal stability tests (TGA/DSC) show decomposition above 200°C, suggesting compatibility with high-temperature reactions below this threshold .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects influencing regioselectivity. For example:

  • Electrophilic Aromatic Substitution (EAS) : The methoxy group directs electrophiles to the para position (C-5), while fluorines deactivate ortho/para sites.
  • Nucleophilic Substitution : Fluorine’s electron-withdrawing effect enhances reactivity at C-4 and C-5.
    Validated by experimental data, these models guide functionalization strategies for drug discovery intermediates .

Q. What strategies resolve contradictions in reported reaction outcomes for fluorinated pyridines?

Discrepancies in yields or byproducts often arise from:

  • Solvent Effects : Polar aprotic solvents (DMSO) vs. nonpolar solvents (toluene) alter transition-state stability.
  • Catalyst Purity : Trace metals in commercial CsF (e.g., K⁺) may inhibit fluorination.
  • Substituent Interactions : Steric hindrance from the methoxy group can slow kinetics. Systematic optimization using Design of Experiments (DoE) is recommended .

Q. How does this compound serve as a precursor for bioactive molecules?

The compound’s fluorine and methoxy groups enhance pharmacokinetic properties (e.g., metabolic stability, membrane permeability). Applications include:

  • Antimicrobial Agents : Analogous difluoropyridines inhibit bacterial enzymes (e.g., DNA gyrase) .
  • Kinase Inhibitors : Methoxy-directed functionalization enables selective targeting of ATP-binding pockets.
    Mechanistic studies (e.g., X-ray crystallography of enzyme-ligand complexes) validate these interactions .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

  • Intermediate Characterization : Use LC-MS to identify unstable intermediates.
  • Purification Techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water).
  • Scale-Up Adjustments : Maintain strict temperature control during exothermic steps (e.g., fluorination) to prevent decomposition .

Q. What advanced spectroscopic methods elucidate electronic effects in substituted pyridines?

  • UV-Vis Spectroscopy : Correlates substituent effects with absorption maxima shifts.
  • Cyclic Voltammetry : Measures redox potentials influenced by electron-withdrawing fluorines.
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies fluorine’s electron-withdrawing impact on core-level binding energies .

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